![molecular formula C16H21N3O B12560590 Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- CAS No. 191219-86-0](/img/structure/B12560590.png)
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. The use of solvents like DMF and catalysts such as iodine (I2) has been shown to be effective. Microwave irradiation is also employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial activity, showing broad-spectrum antibacterial and antifungal properties . Other applications include its use as a CNS depressant, anticonvulsant, and antipyretic agent .
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and extracellular regulated protein kinases, which are involved in cancer cell proliferation . The compound also targets dihydrofolate reductase and cyclin-dependent kinases, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-thioxodihydropyrido[2,3-d]pyrimidine and 7-deazaadenine derivatives . These compounds share structural similarities with pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- apart is its unique combination of substituents, which enhances its biological activity and selectivity. The presence of the cyclohexyl, ethyl, and methyl groups contributes to its distinct pharmacokinetic properties and makes it a valuable compound for further research and development .
Properties
CAS No. |
191219-86-0 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
4-cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O/c1-3-19-15-13(10-9-11(2)17-15)14(18-16(19)20)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
AFORUUDXYIKHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)C)C(=NC1=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


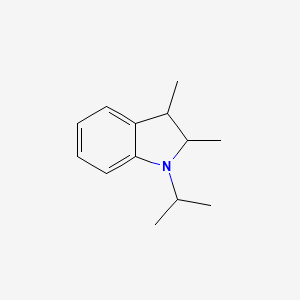
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)

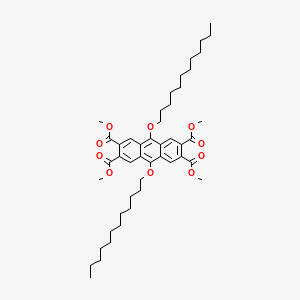
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
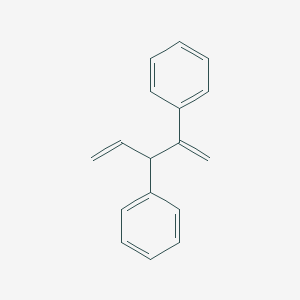
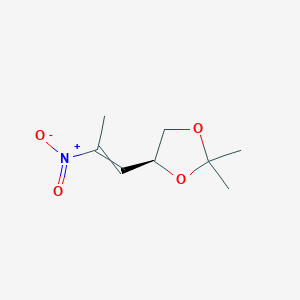
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
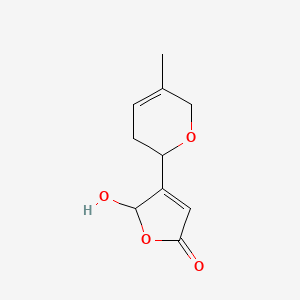
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
